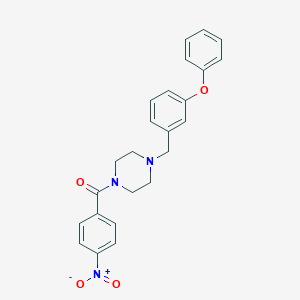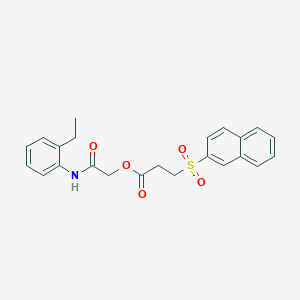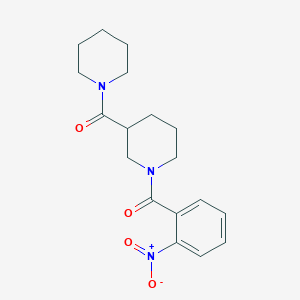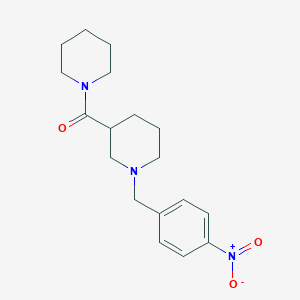
1-(4-Nitrobenzoyl)-4-(3-phenoxybenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Nitrobenzoyl)-4-(3-phenoxybenzyl)piperazine, also known as NBPP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NBPP is a piperazine derivative that exhibits a unique chemical structure, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 1-(4-Nitrobenzoyl)-4-(3-phenoxybenzyl)piperazine is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the PI3K/AKT/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 1-(4-Nitrobenzoyl)-4-(3-phenoxybenzyl)piperazine has also been found to interact with various cellular proteins, including HSP90 and GRP78, which play important roles in cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
1-(4-Nitrobenzoyl)-4-(3-phenoxybenzyl)piperazine has been shown to exhibit various biochemical and physiological effects, depending on the disease model and experimental conditions. In cancer research, 1-(4-Nitrobenzoyl)-4-(3-phenoxybenzyl)piperazine has been found to induce apoptosis in cancer cells by activating caspases and increasing the Bax/Bcl-2 ratio. In neurodegenerative disorder research, 1-(4-Nitrobenzoyl)-4-(3-phenoxybenzyl)piperazine has been found to reduce oxidative stress and inflammation by increasing the expression of antioxidant enzymes and decreasing the expression of pro-inflammatory cytokines. In infectious disease research, 1-(4-Nitrobenzoyl)-4-(3-phenoxybenzyl)piperazine has been found to inhibit viral replication by interfering with viral entry, assembly, and release.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-Nitrobenzoyl)-4-(3-phenoxybenzyl)piperazine for lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. 1-(4-Nitrobenzoyl)-4-(3-phenoxybenzyl)piperazine has also been shown to exhibit potent biological activity in various disease models, making it a valuable tool for studying disease mechanisms and developing new therapies. However, one of the limitations of 1-(4-Nitrobenzoyl)-4-(3-phenoxybenzyl)piperazine for lab experiments is its relatively low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for 1-(4-Nitrobenzoyl)-4-(3-phenoxybenzyl)piperazine research, including:
1. Further elucidation of the mechanism of action of 1-(4-Nitrobenzoyl)-4-(3-phenoxybenzyl)piperazine in various disease models.
2. Optimization of the synthesis method to improve the yield and purity of 1-(4-Nitrobenzoyl)-4-(3-phenoxybenzyl)piperazine.
3. Development of new formulations of 1-(4-Nitrobenzoyl)-4-(3-phenoxybenzyl)piperazine to improve its solubility and bioavailability.
4. Evaluation of the pharmacokinetics and toxicity of 1-(4-Nitrobenzoyl)-4-(3-phenoxybenzyl)piperazine in animal models.
5. Investigation of the potential synergistic effects of 1-(4-Nitrobenzoyl)-4-(3-phenoxybenzyl)piperazine with other drugs or therapies.
6. Exploration of the potential applications of 1-(4-Nitrobenzoyl)-4-(3-phenoxybenzyl)piperazine in other fields of medicine, such as cardiovascular disease and metabolic disorders.
In conclusion, 1-(4-Nitrobenzoyl)-4-(3-phenoxybenzyl)piperazine is a novel compound that has shown great promise for therapeutic applications in various fields of medicine. Further research is needed to fully understand its mechanism of action and potential applications, but 1-(4-Nitrobenzoyl)-4-(3-phenoxybenzyl)piperazine has the potential to become an important tool for studying disease mechanisms and developing new therapies.
Méthodes De Synthèse
The synthesis of 1-(4-Nitrobenzoyl)-4-(3-phenoxybenzyl)piperazine involves the reaction of 1-(4-nitrobenzoyl)piperazine with 3-phenoxybenzyl chloride in the presence of a base, such as potassium carbonate. The reaction is carried out in an organic solvent, such as dimethylformamide, at elevated temperatures. The resulting product is purified using column chromatography to obtain pure 1-(4-Nitrobenzoyl)-4-(3-phenoxybenzyl)piperazine.
Applications De Recherche Scientifique
1-(4-Nitrobenzoyl)-4-(3-phenoxybenzyl)piperazine has been studied extensively for its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative disorders, and infectious diseases. In cancer research, 1-(4-Nitrobenzoyl)-4-(3-phenoxybenzyl)piperazine has been shown to exhibit potent antitumor activity by inducing apoptosis in cancer cells. In neurodegenerative disorder research, 1-(4-Nitrobenzoyl)-4-(3-phenoxybenzyl)piperazine has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation. In infectious disease research, 1-(4-Nitrobenzoyl)-4-(3-phenoxybenzyl)piperazine has been shown to exhibit antiviral activity against several viruses, including HIV and hepatitis C virus.
Propriétés
Formule moléculaire |
C24H23N3O4 |
|---|---|
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
(4-nitrophenyl)-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H23N3O4/c28-24(20-9-11-21(12-10-20)27(29)30)26-15-13-25(14-16-26)18-19-5-4-8-23(17-19)31-22-6-2-1-3-7-22/h1-12,17H,13-16,18H2 |
Clé InChI |
RIBPUFWURWXTQQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canonique |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-fluorobenzoyl)-5-(2-furyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229438.png)
![5-(2-furyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229441.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 1-[(diphenylacetyl)amino]-5-oxopyrrolidine-3-carboxylate](/img/structure/B229442.png)

![4-Nitrobenzyl 5-(dibenzo[b,d]furan-3-ylamino)-5-oxopentanoate](/img/structure/B229445.png)
![N-[[amino(pyridin-4-yl)methylidene]amino]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B229448.png)
![N-[[amino(pyridin-2-yl)methylidene]amino]-2-(4-bromophenoxy)acetamide](/img/structure/B229449.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(4-nitrobenzoyl)piperidine](/img/structure/B229462.png)


methanone](/img/structure/B229470.png)
methanone](/img/structure/B229471.png)
![3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-nitrophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B229473.png)
![1-({1-[(4-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B229474.png)